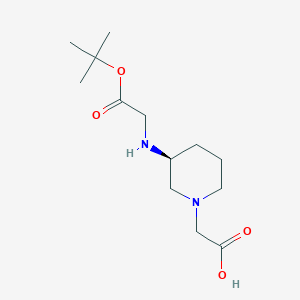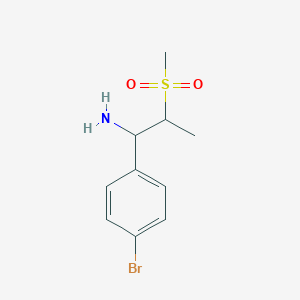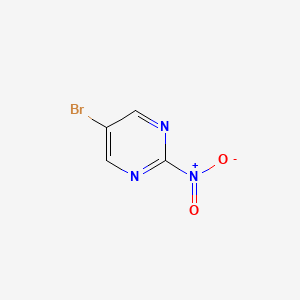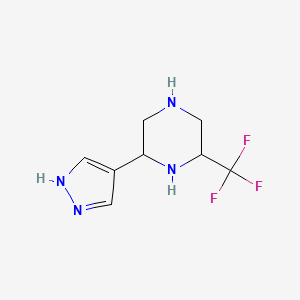
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine is a compound that features a pyrazole ring and a piperazine ring, with a trifluoromethyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole or piperazine rings.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyrazole or piperazine rings.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives with trifluoromethyl groups, such as:
- 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine
- Various trifluoromethylated pyrazoles and piperazines
Uniqueness
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine is unique due to its specific combination of a pyrazole ring, a piperazine ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C8H11F3N4 |
|---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
2-(1H-pyrazol-4-yl)-6-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)7-4-12-3-6(15-7)5-1-13-14-2-5/h1-2,6-7,12,15H,3-4H2,(H,13,14) |
InChI-Schlüssel |
YXVSRPKCSFEGKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(CN1)C(F)(F)F)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


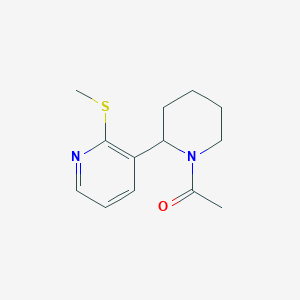
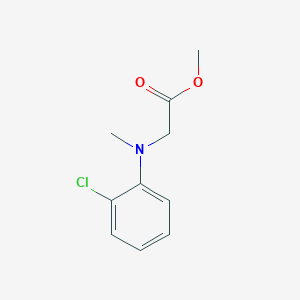
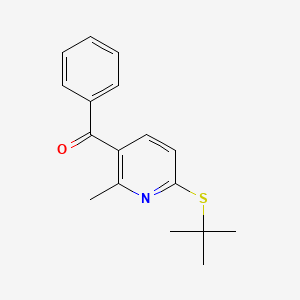
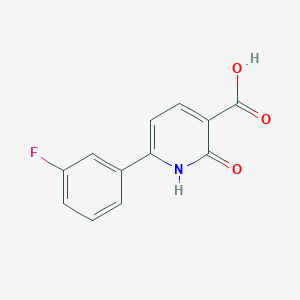
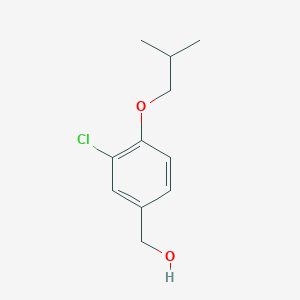
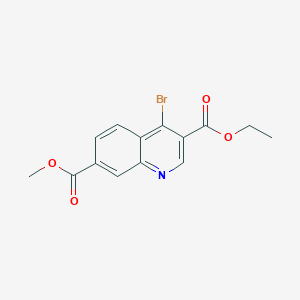

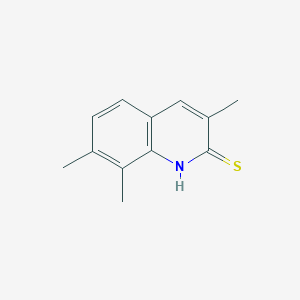
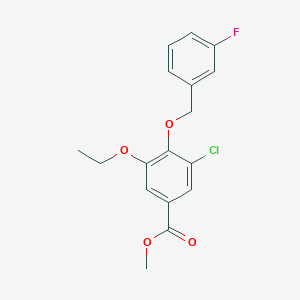
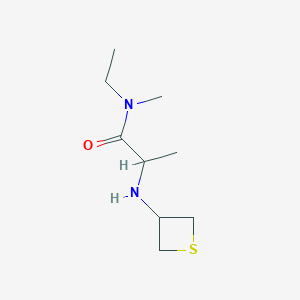
![Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13002128.png)
